molecular formula C13H19Cl2NO B1424638 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride CAS No. 1220033-00-0

3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride

Cat. No. B1424638
CAS RN: 1220033-00-0
M. Wt: 276.2 g/mol
InChI Key: LCWOYUUAYMSEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO . It is a versatile material used in scientific research, with applications ranging from drug development to agrochemical studies.


Synthesis Analysis

Piperidine derivatives, such as 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride, play a significant role in the pharmaceutical industry. Their synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride consists of 13 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 276.202 Da, and the monoisotopic mass is 275.084381 Da .

Scientific Research Applications

Synthesis of Medicinal Compounds

3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride: is a valuable intermediate in the synthesis of various medicinal compounds. Its piperidine core is a common motif in many pharmaceuticals, and the presence of the chloro-ethylphenoxy group allows for further chemical modifications to create targeted drugs with specific pharmacological activities .

Development of Chiral Agents

The compound can be used in the development of chiral agents for pharmaceutical applications. Chirality is a key factor in the efficacy and safety of many drugs, and the piperidine derivative’s structure is conducive to chiral optimization, which is crucial for achieving the desired selectivity and potency in drug action .

Biological Activity Research

Piperidine derivatives, including 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride , are studied for their biological activity. Research in this area focuses on understanding the interaction of these compounds with biological systems, which is fundamental for the development of new therapeutic agents .

Pharmacological Application Studies

This compound is also involved in pharmacological application studies. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. The compound’s versatility makes it an important subject for pharmacological research .

Analytical Chemistry Applications

In analytical chemistry, 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibration and validation of analytical methods .

Chemical Education and Training

The compound serves as an excellent example for chemical education and training, particularly in organic synthesis and medicinal chemistry. Its synthesis and applications can be used to teach students about complex chemical processes and drug development .

Controlled Environment and Cleanroom Solutions

The handling and usage of 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride require controlled environments, such as cleanrooms. This highlights its role in safety protocols and the importance of maintaining contamination-free conditions in research settings .

Biopharma Production

Lastly, this piperidine derivative may be used in the production processes of biopharmaceuticals. Its role in the synthesis of active pharmaceutical ingredients (APIs) underscores its significance in the biopharma industry .

Safety And Hazards

The safety data sheet for 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride provides information on its hazards, handling and storage, exposure controls/personal protection, and first-aid measures .

properties

IUPAC Name

3-(4-chloro-3-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-10-8-11(5-6-13(10)14)16-12-4-3-7-15-9-12;/h5-6,8,12,15H,2-4,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWOYUUAYMSEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.